3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromobenzoate moiety and a substituted phenyl group. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the amide bond: This step involves the reaction of 3-methylphenylamine with acetic anhydride to form N-(3-methylphenyl)acetamide.
Formation of the imine: The N-(3-methylphenyl)acetamide is then reacted with formaldehyde to form the corresponding imine.
Coupling with bromobenzoic acid: The imine is then coupled with 2-bromobenzoic acid in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to and modulate their activity.
Pathways: Involvement in signaling pathways that regulate cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate
- 3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-fluorobenzoate
- 3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate
Uniqueness
The uniqueness of 3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C23H20BrN3O3 |
---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
[3-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C23H20BrN3O3/c1-16-6-4-8-18(12-16)25-15-22(28)27-26-14-17-7-5-9-19(13-17)30-23(29)20-10-2-3-11-21(20)24/h2-14,25H,15H2,1H3,(H,27,28)/b26-14+ |
InChI Key |
JXUVKGXQPFPBQI-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.